molecular formula C15H19N5 B14795981 6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine

6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B14795981
M. Wt: 269.34 g/mol
InChI Key: UHEHQJBAQQDQJH-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the pyrimidine ring using a methylating agent such as methyl iodide.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached to the pyrimidine ring through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with 1-phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine is unique due to its specific combination of a methyl group at the 6-position and a phenylpiperazine moiety, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H19N5/c1-12-11-14(16)18-15(17-12)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H2,16,17,18)

InChI Key

UHEHQJBAQQDQJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)N

Origin of Product

United States

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